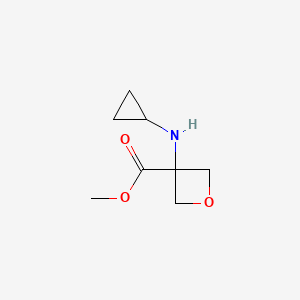
Methyl 3-(cyclopropylamino)oxetane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-(cyclopropylamino)oxetane-3-carboxylate” is a chemical compound with the molecular formula C8H13NO3 . It has a molecular weight of 171.2 .
Molecular Structure Analysis
The InChI code for “Methyl 3-(cyclopropylamino)oxetane-3-carboxylate” is 1S/C8H13NO3/c1-11-7(10)8(4-12-5-8)9-6-2-3-6/h6,9H,2-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Applications De Recherche Scientifique
Antibacterial Agents Synthesis
A study by Bouzard et al. (1992) explored the synthesis and structure-activity relationships of fluoro-naphthyridines, including derivatives with cycloalkylamino groups. These compounds were tested for antibacterial activities, suggesting applications in developing new antibacterial agents. This research demonstrates the potential of cyclopropylamino oxetane derivatives in medicinal chemistry, specifically in creating compounds with antibacterial properties (Bouzard et al., 1992).
Bioisosteres of Carboxylic Acid
Lassalas et al. (2017) evaluated oxetan-3-ol and derivatives as potential bioisosteres for the carboxylic acid functional group. The study suggests the oxetane ring, similar to the structure of interest, could serve as an isostere for the carbonyl group, proposing its use in drug design for modifying physicochemical properties of compounds (Lassalas et al., 2017).
Chemical Synthesis and Reactions
Various studies have explored the synthesis and chemical reactions involving cyclopropyl-containing compounds, indicating the versatility of these structures in organic synthesis. For example, research on the synthesis of functionalized furan derivatives by Brückner and Reissig (1985) and the Lewis acid-catalyzed ring-opening reactions of activated cyclopropanes with amine nucleophiles by Lifchits and Charette (2008) underscore the reactivity and utility of cyclopropyl groups in synthesizing complex organic molecules (Brückner & Reissig, 1985); (Lifchits & Charette, 2008).
Advanced Materials and Catalysts
The research also extends to the development of new materials and catalysts. For instance, the study by Giri et al. (2007) on the palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids demonstrates the potential of using cyclopropyl-containing compounds in catalysis, enhancing the synthesis of various organic compounds (Giri et al., 2007).
Propriétés
IUPAC Name |
methyl 3-(cyclopropylamino)oxetane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-11-7(10)8(4-12-5-8)9-6-2-3-6/h6,9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVSIQHNSZEHGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(COC1)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(cyclopropylamino)oxetane-3-carboxylate | |
CAS RN |
1522173-21-2 |
Source


|
| Record name | methyl 3-(cyclopropylamino)oxetane-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tricyclo[7.1.1.02,7]undeca-2,4,6-triene-8-carboxylic acid](/img/structure/B2878163.png)
![Tert-butyl N-(2-[(pyridazin-3-YL)amino]ethyl)carbamate](/img/structure/B2878165.png)
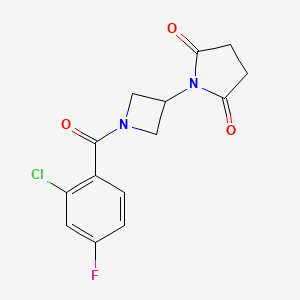
![2,7-Dibromospiro[fluorene-9,9'-xanthene]](/img/structure/B2878167.png)
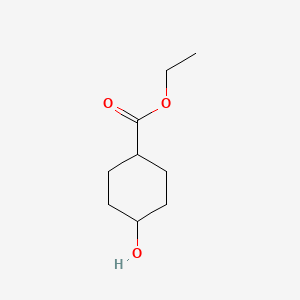
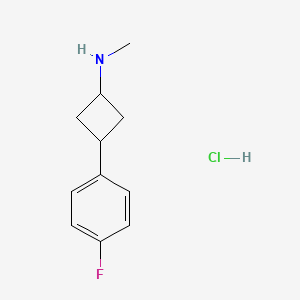

![N-(4-chlorobenzyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
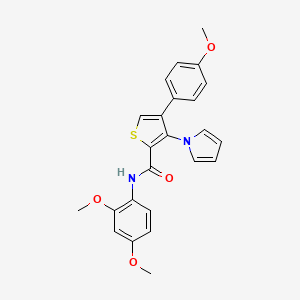
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2878181.png)
![N-[[4-(4-fluorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2878182.png)
![2-[2-(2-Carboxyphenyl)sulfanylethylsulfanyl]benzoic acid](/img/structure/B2878183.png)
![5-Bromo-4-fluorobenzo[d]thiazol-2-amine](/img/structure/B2878185.png)